(1R)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine

Catalog No.
S15843361
CAS No.
M.F
C9H13BrN2O
M. Wt
245.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine

Product Name

(1R)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine

IUPAC Name

(1R)-1-(3-bromo-4-methoxyphenyl)ethane-1,2-diamine

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

InChI

InChI=1S/C9H13BrN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m0/s1

InChI Key

NIJXGSNHKAWETB-QMMMGPOBSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N)Br

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CN)N)Br

(1R)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and a methoxy group attached to a phenyl ring. Its molecular formula is C9H13BrN2OC_9H_{13}BrN_2O, with a molecular weight of 245.12 g/mol. This compound is classified as an aromatic amine due to the presence of both amine and aromatic functional groups, making it of interest in various fields including medicinal chemistry and organic synthesis .

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, which can alter its functional groups and potentially enhance its biological activity.
  • Reduction: It can undergo reduction reactions with reducing agents like lithium aluminum hydride or sodium borohydride, converting certain functional groups to amines or alcohols.
  • Substitution: The bromine atom can be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups, thereby modifying its reactivity and properties .

Research indicates that (1R)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine may exhibit significant biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, positioning it as a promising candidate for drug development. The presence of the bromine and methoxy groups may enhance its interaction with biological targets, contributing to its efficacy in therapeutic applications .

The synthesis of (1R)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine typically involves several steps:

  • Methoxylation: The introduction of the methoxy group can be achieved through nucleophilic substitution using methanol and a base such as sodium hydroxide.
  • Formation of Ethane-1,2-diamine Moiety: This step often involves reducing a nitro group to an amine followed by the construction of the diamine structure through various synthetic pathways.

Industrial production may involve large-scale bromination and methoxylation reactions, followed by purification techniques like recrystallization or chromatography to ensure high purity of the final product .

(1R)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine has diverse applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
  • Agrochemicals: The compound's chemical properties make it suitable for use in developing agricultural chemicals.
  • Dyes and Pigments: Its unique structure allows it to be utilized in producing dyes and pigments for various industrial applications .

The mechanism of action for (1R)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine involves interactions with specific molecular targets such as enzymes or receptors. The bromine atom and methoxy group are believed to facilitate binding to these targets, influencing biological pathways and enhancing its therapeutic potential. Ongoing studies aim to elucidate these interactions further, providing insights into its pharmacological profile .

Several compounds share structural similarities with (1R)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(1S)-1-(3-Chloro-4-methoxyphenyl)ethane-1,2-diamineChlorine instead of brominePotentially different reactivity due to chlorine's electronegativity
(1S)-1-(3-Bromo-4-hydroxyphenyl)ethane-1,2-diamineHydroxy group instead of methoxyMay exhibit different biological activities due to hydroxyl's polarity
(1R)-1-(3-Iodo-4-methoxyphenyl)ethane-1,2-diamineIodine instead of bromineIodine's larger size may influence steric effects in reactions

Uniqueness

The presence of both the bromine atom and the methoxy group in (1R)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine contributes to its unique chemical reactivity and potential biological activity compared to its analogs. These features may lead to distinct profiles in terms of reactivity and biological effects, making it a valuable compound for further research in synthetic chemistry and pharmacology .

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

244.02113 g/mol

Monoisotopic Mass

244.02113 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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